molecular formula C16H14FN3O B11127969 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide

Cat. No.: B11127969
M. Wt: 283.30 g/mol
InChI Key: SNTFNLZOGGUNON-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide typically involves the reaction of 6-fluoroindole with an appropriate pyridinecarboxamide derivative. One common method involves the use of lithium hexamethyldisilazide (LiHMDS) in anhydrous tetrahydrofuran (THF) at low temperatures to deprotonate the indole, followed by the addition of the pyridinecarboxamide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can be performed on the pyridinecarboxamide moiety to yield reduced amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Major Products

The major products formed from these reactions include oxindole derivatives, reduced amine derivatives, and various substituted indole compounds.

Scientific Research Applications

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is unique due to its specific combination of a fluoroindole moiety and a pyridinecarboxamide group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C16H14FN3O/c17-13-5-4-12-6-9-20(15(12)11-13)10-8-19-16(21)14-3-1-2-7-18-14/h1-7,9,11H,8,10H2,(H,19,21)

InChI Key

SNTFNLZOGGUNON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

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